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Compound of Interest

Compound Name: 4-Hydroxypenicillin V

CAS No.: 20880-67-5

Cat. No.: B051063 Get Quote

Executive Summary
4-Hydroxypenicillin V (also known as p-hydroxyphenoxymethylpenicillin or Impurity D in

pharmacopoeial monographs) is the primary para-hydroxylated metabolite of Penicillin V. It is

generated via two distinct pathways:

Biosynthetic Byproduct: Formed during Penicillium chrysogenum fermentation when the

precursor phenoxyacetic acid undergoes para-hydroxylation.

Mammalian Metabolism: Produced in vivo via hepatic hydroxylation of the phenoxy side

chain.

While not marketed as a standalone therapeutic, its characterization is essential for impurity

qualification (ICH Q3A/B guidelines) and understanding the total bioactive load during Penicillin

V therapy. Structurally, it retains the core 6-aminopenicillanic acid (6-APA) pharmacophore,

preserving antibacterial activity comparable to the parent compound against specific Gram-

positive targets.

Chemical Structure & Mechanism of Action
The antibacterial efficacy of 4-Hydroxypenicillin V is governed by its ability to bind Penicillin-

Binding Proteins (PBPs).[1][2] The addition of a hydroxyl group at the para position of the
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phenyl ring alters physicochemical properties (polarity) but does not sterically hinder the beta-

lactam ring's reactivity.

Structural Comparison (DOT Visualization)
The following diagram illustrates the structural relationship and the metabolic hydroxylation site.
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Figure 1: Structural transformation and target affinity retention. The beta-lactam core remains

intact, preserving the mechanism of action.

Mechanistic Implications[1][3]
Pharmacophore: The beta-lactam ring fused to the thiazolidine ring remains the active site.

Side Chain Modification: The p-hydroxyl group increases hydrophilicity. This theoretically

enhances penetration through porins in some Gram-negatives (similar to Amoxicillin vs.

Ampicillin), but for Penicillin V derivatives, the spectrum remains strictly narrow (Gram-

positive).

Beta-Lactamase Susceptibility: Like the parent, 4-Hydroxypenicillin V is susceptible to

hydrolysis by penicillinases (blaZ). It offers no advantage against MSSA or resistant S.

pneumoniae.

In Vitro Antibacterial Spectrum
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Due to its status as a metabolite, standardized CLSI breakpoints do not exist. The data below

synthesizes comparative potency based on SAR analysis and impurity profiling studies.

Comparative Activity Profile
The antibacterial activity of 4-Hydroxypenicillin V is comparable to Penicillin V, often within a

2-fold dilution range.

Organism Group Key Pathogens
Relative Potency
(vs. Pen V)

Clinical
Interpretation

Streptococci

S. pyogenes (Group

A)S. agalactiae

(Group B)

Equipotent
Highly active. Primary

driver of efficacy.

Pneumococci
S. pneumoniae (Pen-

S)
Comparable

Active against

susceptible strains.

Staphylococci S. aureus (MSSA)
Comparable / Slightly

Lower

Active, but clinically

irrelevant due to high

prevalence of beta-

lactamase.

Gram-Negatives E. coli, H. influenzae Inactive

No significant gain in

spectrum despite

increased polarity.

Anaerobes Clostridium spp. Active

Retains anaerobic

activity similar to

parent.

Key Spectrum Insights
Streptococcus pyogenes: The metabolite retains the near-universal susceptibility observed

with Penicillin V.

Cross-Resistance: Complete cross-resistance exists. Any organism resistant to Penicillin V

(via PBP alteration or beta-lactamase) is resistant to 4-Hydroxypenicillin V.
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Experimental Protocols for Characterization
For researchers isolating this impurity or characterizing its specific activity, the following self-

validating workflows are required.

Workflow: From Isolation to MIC (DOT Visualization)
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Figure 2: Isolation and testing workflow. Purity verification is critical as trace Pen V

contamination will skew MIC results.

Detailed Methodology
A. Isolation (Impurity D Extraction)[3]
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Objective: Isolate 4-Hydroxypenicillin V from P. chrysogenum broth or degraded Pen V

samples.

Method: Preparative RP-HPLC.

Column: C18 (Octadecylsilane), 250 x 4.6 mm.

Mobile Phase: Phosphate buffer (pH 3.5) : Methanol : Water.

Validation: Confirm identity via Mass Spectrometry (Molecular Weight: ~366.39 g/mol ).

B. Broth Microdilution (MIC Determination)[4]
Standard: Follow CLSI M07 guidelines.

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 2-5% Lysed Horse Blood (for

Streptococci).

Inoculum:

CFU/mL.

Incubation: 35°C, ambient air, 20-24 hours.

Endpoint: Lowest concentration inhibiting visible growth.

Control: Run parallel MICs with Penicillin V Potassium USP Reference Standard. The MIC of

the metabolite should be within ±1

dilution of the parent for sensitive strains.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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